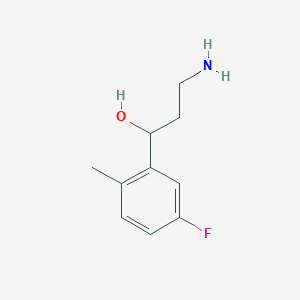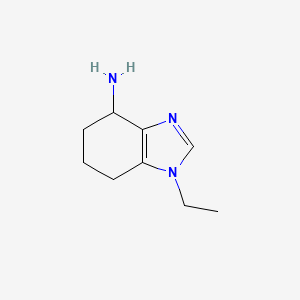![molecular formula C14H19ClO B13201986 ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is a synthetic organic compound with the molecular formula C14H19ClO It is characterized by a cyclopropyl group attached to a benzene ring through a propoxy linker, with a chloromethyl substituent on the cyclopropyl ring
準備方法
The synthesis of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to form a cyclopropyl halide.
Introduction of the chloromethyl group: The cyclopropyl halide is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Attachment of the propoxy linker: The chloromethylcyclopropyl intermediate is reacted with a suitable alcohol to form the propoxy group.
Coupling with benzene: Finally, the propoxy intermediate is coupled with a benzene derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The cyclopropyl ring and propoxy linker contribute to the compound’s overall reactivity and specificity in these interactions .
類似化合物との比較
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene can be compared with other similar compounds, such as:
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: Similar structure but with a bromomethyl group instead of chloromethyl.
({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene: Contains a hydroxymethyl group, leading to different reactivity and applications.
({3-[1-(Methyl)cyclopropyl]propoxy}methyl)benzene: Lacks the halogen substituent, resulting in different chemical properties.
特性
分子式 |
C14H19ClO |
|---|---|
分子量 |
238.75 g/mol |
IUPAC名 |
3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChIキー |
HADQBOZAQXBQRW-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCCOCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


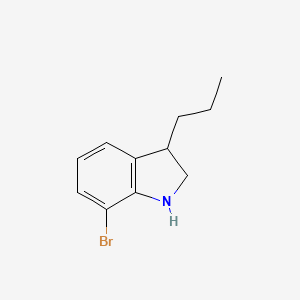

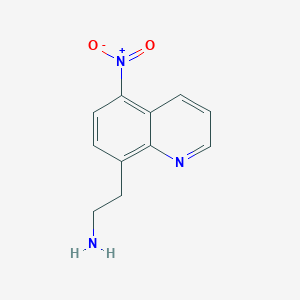

![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
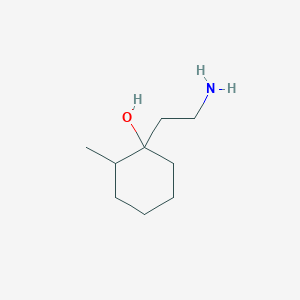
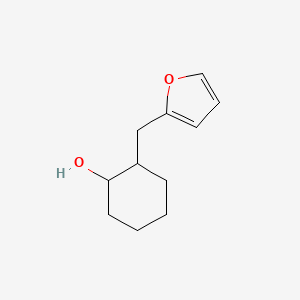
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)

![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13201967.png)
